N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-17-6-10-19(26)11-7-17)34-14-20(32)27-12-16-4-8-18(25)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZOHXPUMFSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[4,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioacetamide group: This is achieved through a nucleophilic substitution reaction.
Attachment of the chlorobenzyl and fluorobenzyl groups: These groups are introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) moiety serves as a nucleophilic site. Key reactions include:
This group’s reactivity is comparable to analogs like 6-methylsulfanyl-pyrazolo[3,4-d]pyrimidines, which undergo similar transformations .
Acetamide Hydrolysis
The acetamide group (–NHCOR) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields acetic acid and the corresponding amine.
Pyrazolo[4,3-d]pyrimidin Core Modifications
The heterocyclic core participates in electrophilic substitution and ring-opening reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivatives |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorination at electron-rich positions |
The 7-oxo group enhances electrophilic susceptibility at the 5- and 6-positions, as seen in related pyrazolo-pyrimidines .
Aromatic Substitution on Phenyl Groups
The 4-chlorophenyl and 4-fluorophenyl substituents direct electrophilic reactions:
-
Chlorophenyl Group :
-
Fluorophenyl Group :
Functionalization via Methyl Groups
The 3-methyl substituent on the pyrimidin ring can be oxidized:
-
Oxidation :
Forms a carboxylic acid derivative, altering solubility and reactivity.
Stability Under Environmental Conditions
The compound’s stability is pH- and temperature-dependent:
| Condition | Effect |
|---|---|
| High pH (>10) | Acetamide hydrolysis accelerates |
| High Temperature | Pyrimidin ring decomposition above 200°C |
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials Science: The compound’s properties could be explored for use in the development of new materials with specific functionalities.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential effects on biological systems.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
A comparative analysis of structurally analogous compounds reveals critical differences in substituents and scaffold topology, which impact bioactivity:
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analog, which may improve membrane permeability but reduce aqueous solubility .
Mechanistic and Functional Insights
- Shared Mechanisms of Action (MOAs): and highlight that compounds with similar scaffolds (e.g., oleanolic acid and hederagenin) often share MOAs. By analogy, the target compound and its pyrazolo-pyrimidine analogs may target overlapping pathways, such as kinase inhibition or nucleotide-binding interactions .
- Divergent Bioactivities: Despite structural similarity, notes that only ~20% of structurally analogous compounds (Tanimoto Coefficient >0.85) share significant gene expression profiles. For example, the 4-methoxyphenyl analog may exhibit distinct pharmacokinetics due to its polar substituent, altering metabolic stability or off-target effects .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
IUPAC Name: this compound
Molecular Formula: C33H36ClFN4O2S
Molecular Weight: 598.18 g/mol
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that compounds similar to this structure can act as inhibitors of various enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and microbial infections respectively .
- Binding Affinity : The sulfonamide moiety enhances binding interactions with target proteins, potentially leading to increased efficacy in therapeutic applications .
Biological Activity Overview
The biological activities of N-[(4-chlorophenyl)methyl]-2-(...)-acetamide can be summarized as follows:
Case Studies
-
Antibacterial Activity :
A study synthesized several derivatives with similar structural motifs. The derivatives exhibited varying degrees of antibacterial activity against common pathogens. Notably, compounds demonstrated strong efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential for development into therapeutic agents for bacterial infections . -
Enzyme Inhibition Studies :
In vitro assays revealed that the compound significantly inhibited urease activity, which is critical for the treatment of urease-positive bacterial infections. This inhibition was quantified using IC50 values that indicate effective concentrations for therapeutic use . -
Cytotoxicity Against Cancer Cells :
Research has shown that related pyrazolo[4,3-d]pyrimidine derivatives possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, indicating potential for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
